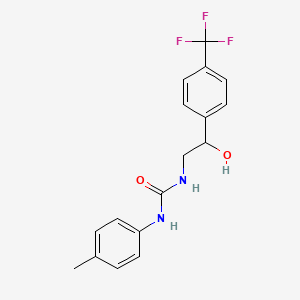
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(p-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C17H17F3N2O2 and its molecular weight is 338.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(p-tolyl)urea is a urea derivative characterized by its complex structure, which includes a trifluoromethyl group and a hydroxyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The molecular formula of this compound is C17H17F3N2O2, with a molecular weight of 338.33 g/mol.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored through various studies, focusing on its pharmacological potential. Below are the key areas of research:
1. Anticancer Activity
Recent studies have indicated that urea derivatives can exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
- Case Study : A study reported that urea derivatives demonstrated IC50 values in the low micromolar range against HepG2 liver cancer cells, suggesting potent cytotoxic effects (IC50 = 0.62 ± 0.34 μM) .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Urea derivatives are known to inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammation.
- Research Findings : Compounds with similar structures have shown inhibition of TNFα production in lipopolysaccharide-stimulated macrophages with EC50 values around 18 nM .
3. Antibacterial Activity
The antibacterial potential of urea derivatives has been documented extensively. The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability of such compounds.
- Study Results : Compounds structurally related to this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 125 to 250 μg/mL .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : Some studies suggest that urea derivatives may act as inhibitors of specific kinases involved in cancer progression and inflammation.
- Cytokine Modulation : The ability to modulate cytokine release is crucial for its anti-inflammatory effects.
Data Table of Biological Activities
| Activity Type | Assay Type | Target Organism/Cell Line | IC50/EC50 Value |
|---|---|---|---|
| Anticancer | Cell Proliferation | HepG2 | 0.62 ± 0.34 μM |
| Anti-inflammatory | Cytokine Release | THP-1 Macrophages | EC50 = 18 nM |
| Antibacterial | MIC | Staphylococcus aureus | 125 - 250 μg/mL |
属性
IUPAC Name |
1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-11-2-8-14(9-3-11)22-16(24)21-10-15(23)12-4-6-13(7-5-12)17(18,19)20/h2-9,15,23H,10H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUCHWDOQUJHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













